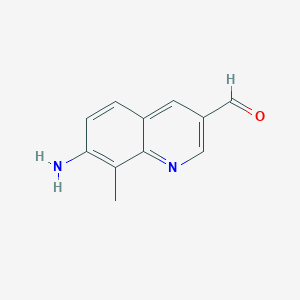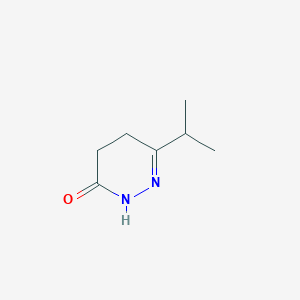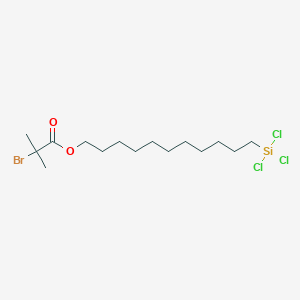
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate
概要
説明
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is an organosilicon compound that features a trichlorosilyl group attached to an undecyl chain, which is further connected to a 2-bromo-2-methylpropanoate moiety. This compound is primarily used as a surface initiator in the synthesis of polymer brushes through surface-initiated polymerization techniques. Its unique structure allows it to form well-defined monolayers on various substrates, making it valuable in materials science and surface chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoic acid with 11-(trichlorosilyl)undecanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilyl group. The general reaction scheme is as follows:
Reactants: 2-bromo-2-methylpropanoic acid and 11-(trichlorosilyl)undecanol.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A suitable catalyst such as pyridine or triethylamine to facilitate the esterification reaction.
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-2-methylpropanoate moiety can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The trichlorosilyl group is highly reactive towards water and undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds.
Polymerization Initiation: The compound is used as an initiator in surface-initiated polymerization techniques, such as atom transfer radical polymerization (ATRP) and single electron transfer living radical polymerization (SET-LRP).
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Solvents: Anhydrous organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Catalysts: Copper(I) bromide and ligands for ATRP, or photoinitiators for SET-LRP.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Polymer Brushes: When used as an initiator, the compound facilitates the growth of polymer brushes on surfaces, resulting in well-defined polymer coatings.
科学的研究の応用
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate has several scientific research applications:
Surface Modification: It is used to modify surfaces to improve properties such as hydrophobicity, adhesion, and biocompatibility.
Polymer Brush Synthesis: The compound is a key initiator in the synthesis of polymer brushes, which are used in applications ranging from antifouling coatings to biosensors.
Biomedical Devices: Modified surfaces with polymer brushes can be used in medical devices to prevent protein adsorption and bacterial adhesion, enhancing the performance and longevity of the devices.
Nanotechnology: The compound is used in the functionalization of nanoparticles to improve their stability and compatibility in various environments.
作用機序
The mechanism of action of 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with surfaces through the trichlorosilyl group. Upon hydrolysis, the trichlorosilyl group forms silanol groups, which can further condense to form stable siloxane bonds with the surface. The 2-bromo-2-methylpropanoate moiety acts as an initiator for radical polymerization, enabling the growth of polymer chains from the surface .
類似化合物との比較
Similar Compounds
11-(Trichlorosilyl)undecyl methacrylate: Similar structure but with a methacrylate group instead of a 2-bromo-2-methylpropanoate moiety.
11-(Trichlorosilyl)undecyl acrylate: Similar structure but with an acrylate group.
11-(Trichlorosilyl)undecyl 2-chloro-2-methylpropanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is unique due to its combination of a trichlorosilyl group and a 2-bromo-2-methylpropanoate moiety. This combination allows it to form stable monolayers on surfaces and act as an efficient initiator for radical polymerization, making it highly valuable in surface chemistry and materials science .
特性
IUPAC Name |
11-trichlorosilylundecyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BrCl3O2Si/c1-15(2,16)14(20)21-12-10-8-6-4-3-5-7-9-11-13-22(17,18)19/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRWEULSLLKUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrCl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630673 | |
| Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255727-67-4 | |
| Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


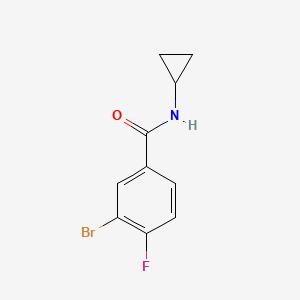
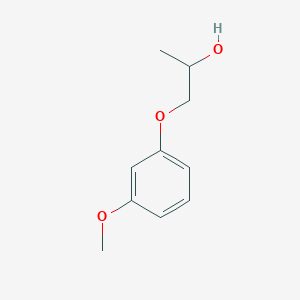
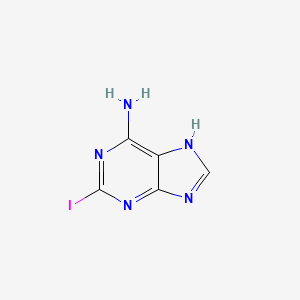
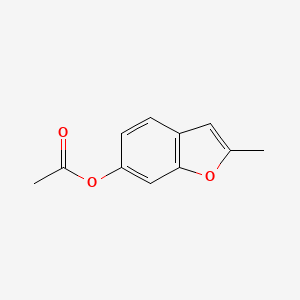
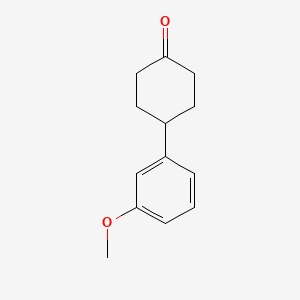
![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
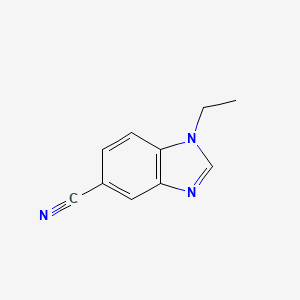
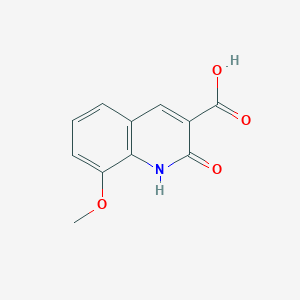
![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)
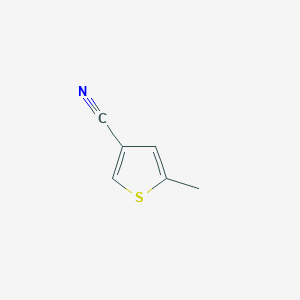
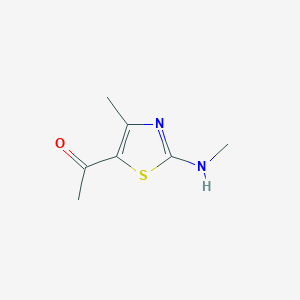
![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)
